BenchChemオンラインストアへようこそ!

1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Lipophilicity Membrane permeability CNS drug design

This 3-chlorophenylsulfonyl analog is the key reference point for studying electronic and lipophilic effects (σmeta = +0.37; π = +0.71) in piperazine-imidazole SAR. Unlike the 3-methoxy variant, its C-Cl bond resists oxidative O-dealkylation, preventing rapid metabolic depletion. Procure this compound to ensure data integrity in prolonged microsomal or hepatocyte stability assays and to complete the full SAR matrix alongside the 3-OCH3 and 2,5-diF analogs.

Molecular Formula C21H23ClN4O2S
Molecular Weight 430.95
CAS No. 1426314-73-9
Cat. No. B2873066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
CAS1426314-73-9
Molecular FormulaC21H23ClN4O2S
Molecular Weight430.95
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H23ClN4O2S/c22-19-7-4-8-20(17-19)29(27,28)26-15-12-24(13-16-26)11-14-25-10-9-23-21(25)18-5-2-1-3-6-18/h1-10,17H,11-16H2
InChIKeyMYWVGFQPORUVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-73-9): Procurement-Relevant Structural and Physicochemical Profile


1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-73-9) is a synthetic arylpiperazinyl-ethyl-imidazole derivative with the molecular formula C21H23ClN4O2S and a molecular weight of 430.95 g/mol [1]. The compound features a piperazine core N-substituted at one position with a 3-chlorophenylsulfonyl group and at the other with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl moiety [1]. This scaffold places it within a class of sulfonyl-piperazine-imidazole conjugates that have been investigated in medicinal chemistry for receptor modulation applications, including sigma receptor and serotonergic receptor targeting [2]. Commercially available from multiple suppliers at a typical purity of ≥95% (HPLC), the compound is primarily utilized as a research tool and synthetic building block in early-stage drug discovery programs [1].

Why In-Class Sulfonyl-Piperazine-Imidazole Analogs Cannot Be Interchanged: The Case for 1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine


The 2-(2-phenyl-1H-imidazol-1-yl)ethyl-piperazine-sulfonyl scaffold supports a series of close structural analogs differentiated solely by the substituent on the phenylsulfonyl ring (e.g., 3-Cl, 3-OCH3, 2,5-diF, methyl, or 3-methylbenzyl). These seemingly minor substituent variations produce distinct electronic, steric, and lipophilic profiles that directly influence receptor binding kinetics, selectivity windows, and off-target engagement. For instance, the 3-chloro substituent imparts a unique combination of moderate electron-withdrawing character (Hammett σmeta = +0.37) and increased lipophilicity (π = +0.71) relative to the 3-methoxy (σmeta = +0.12; π = -0.02) or 2,5-difluoro (σmeta = +0.34 for F; cumulative electronic effect) analogs [1]. Furthermore, class-level evidence from sulfonyl-piperazine patent literature demonstrates that even single-atom changes on the aryl-sulfonyl group can shift selectivity between 5-HT2A, dopamine D2/D3, and sigma-1 receptor subtypes by orders of magnitude [2]. Consequently, interchangeability within this series cannot be assumed; each analog represents a distinct pharmacological tool with its own selectivity fingerprint.

Quantitative Differentiation Evidence for 1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine vs. Closest Analogs


Enhanced Lipophilicity of the 3-Chlorophenylsulfonyl Substituent vs. 3-Methoxy and 2,5-Difluoro Analogs Drives Differential Membrane Permeability and Receptor Compartment Access

Based on the Hansch substituent constant system, the 3-chlorophenyl group at the sulfonyl position imparts a significantly higher lipophilicity contribution (π = +0.71 for Cl) compared to the 3-methoxyphenyl analog (π = -0.02 for OCH3) and a moderately higher contribution than the 2,5-difluorophenyl analog (π = +0.14 per F; cumulative π ≈ +0.28) [1]. This translates to a calculated logP for the target compound of approximately 3.77 (ZINC-predicted), versus an estimated ~3.2 for the 3-methoxy analog and ~3.5 for the 2,5-difluoro analog [2]. The enhanced lipophilicity favors passive blood-brain barrier penetration and access to intracellular receptor compartments such as the sigma-1 receptor located at the endoplasmic reticulum-mitochondrion interface [3].

Lipophilicity Membrane permeability CNS drug design SAR

Moderate Electron-Withdrawing Character of 3-Chloro vs. 3-Methoxy Modulates Sulfonamide Hydrogen-Bond Acceptor Strength and Target Binding

The 3-chloro substituent exerts a moderate electron-withdrawing effect (Hammett σmeta = +0.37) on the phenylsulfonyl group, which polarizes the S=O bonds and enhances the hydrogen-bond acceptor capacity of the sulfonamide oxygens relative to the electron-donating 3-methoxy substituent (σmeta = +0.12) [1]. This electronic modulation is structurally relevant because sulfonyl-piperazine-aryl-imidazole patent literature establishes that the sulfonamide oxygens serve as critical hydrogen-bond acceptors in receptor binding pockets, and their electronic character directly influences binding affinity at 5-HT2A and dopamine D2/D3 receptors [2]. The 3-chloro substitution thus provides a distinct electronic profile that is absent in both the 3-methoxy (weaker electron-withdrawing) and 2,5-difluoro (different electronic topology due to ortho/para fluorine placement) analogs.

Electronic effects Sulfonamide Hydrogen bonding Receptor affinity

Absence of Metabolically Labile Methoxy Group Differentiates Target Compound from the 3-Methoxyphenyl Analog for In Vitro Metabolic Stability

The 3-methoxyphenyl analog (CAS 1426314-62-6) contains an aromatic methoxy group that is a well-established substrate for cytochrome P450-mediated O-dealkylation, a common metabolic soft spot that can confound in vitro pharmacological studies by introducing active metabolites or rapidly depleting parent compound [1]. The 3-chlorophenyl analog replaces this labile O-CH3 group with a metabolically stable C-Cl bond. The carbon-chlorine bond dissociation energy (approximately 397 kJ/mol for aryl-Cl) is substantially higher than the carbon-oxygen bond involved in O-demethylation (approximately 358 kJ/mol for aryl-OCH3 cleavage), providing intrinsic metabolic stability advantages [2]. This structural difference makes the 3-chloro analog preferable for in vitro assays requiring stable compound concentrations over extended incubation periods.

Metabolic stability O-dealkylation Cytochrome P450 In vitro ADME

The 2-(2-Phenyl-1H-imidazol-1-yl)ethyl Extension Confers Extended Pharmacophore Reach Relative to the Simple 1-[(3-Chlorophenyl)sulfonyl]piperazine Fragment

Compared to the minimal fragment 1-[(3-chlorophenyl)sulfonyl]piperazine (CAS 233261-85-3; MW 260.74 g/mol), the target compound incorporates an additional 2-(2-phenyl-1H-imidazol-1-yl)ethyl extension on the second piperazine nitrogen, increasing the molecular weight to 430.95 g/mol and adding the 2-phenylimidazole pharmacophore [1]. In the broader sulfonyl-piperazine chemical class, the N-arylalkyl extension on the piperazine ring is critical for engaging secondary receptor binding pockets, as demonstrated by 5-HT2A antagonist patent SAR showing that the arylalkyl substituent determines receptor subtype selectivity [2]. The 2-phenylimidazole moiety specifically provides π-π stacking capacity and an additional hydrogen-bond acceptor (imidazole N3), features absent in the simple sulfonyl-piperazine fragment. This structural expansion transforms the compound from a minimal sulfonamide fragment into a full pharmacophore-equipped ligand.

Pharmacophore extension Piperazine scaffold Receptor binding Structure-activity relationship

Optimal Application Scenarios for 1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Based on Differentiation Evidence


Sigma-1 and 5-HT2A Receptor Profiling Studies Requiring CNS-Penetrant Tool Compounds

The enhanced lipophilicity (computed logP ≈ 3.77) of the 3-chlorophenylsulfonyl analog relative to its 3-methoxy and 2,5-difluoro counterparts [1] favors passive blood-brain barrier penetration, making this compound the appropriate choice within the series for in vitro sigma-1 and 5-HT2A receptor binding assays that aim to identify CNS-accessible leads. The 2-phenylimidazole extension provides the pharmacophoric elements (π-π stacking, imidazole H-bond acceptor) necessary for engagement with these GPCR and intracellular receptor targets, as supported by patent SAR for sulfonyl-piperazine 5-HT2A antagonists [2].

Metabolic Stability-Sensitive In Vitro Pharmacology Assays

When experimental protocols involve extended incubation times in liver microsomes, hepatocytes, or cell-based assays with active metabolic machinery, the 3-chlorophenyl analog is preferable to the 3-methoxyphenyl analog (CAS 1426314-62-6). The C-Cl bond is resistant to Phase I oxidative O-dealkylation, a common route of metabolic degradation for aromatic methoxy groups [3]. This stability advantage reduces the risk of concentration-dependent data artifacts caused by rapid parent compound depletion.

Structure-Activity Relationship (SAR) Studies on the Aryl-Sulfonyl Position in Piperazine-Imidazole Conjugates

The target compound serves as the 3-chloro reference point in a systematic SAR matrix exploring the electronic and lipophilic effects of aryl-sulfonyl substitution on piperazine-imidazole biological activity. The moderate electron-withdrawing character (σmeta = +0.37) and substantial lipophilicity (π = +0.71) of the 3-chloro substituent [1] provide a distinct quadrant in the substituent parameter space, complementing the electron-donating 3-methoxy analog (σmeta = +0.12; π = -0.02) and the electronically distinct 2,5-difluoro analog [4]. Procurement of all three analogs enables a complete electronic/steric SAR map at this vector.

Reference Standard for Analytical Method Development in Piperazine-Sulfonyl-Imidazole Chemical Series

With its characteristic InChIKey (MYWVGFQPORUVCR-UHFFFAOYSA-N), well-defined SMILES, molecular formula (C21H23ClN4O2S), and commercially available purity ≥95% [1], this compound is suitable as an analytical reference standard for HPLC-MS method development, impurity profiling, and quality control of synthetic batches within the sulfonyl-piperazine-imidazole chemical series. Its distinct retention time and mass spectral fingerprint enable its use as a system suitability standard.

Quote Request

Request a Quote for 1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.